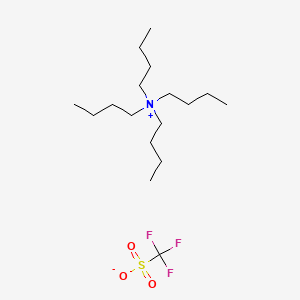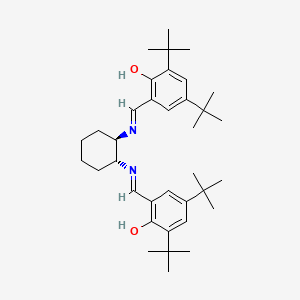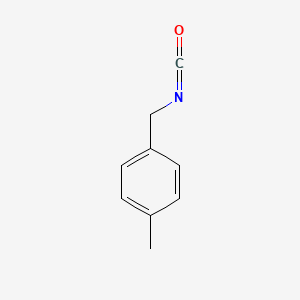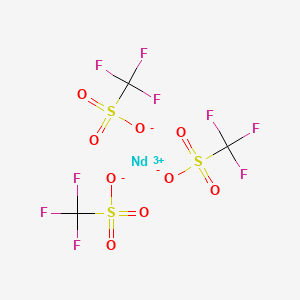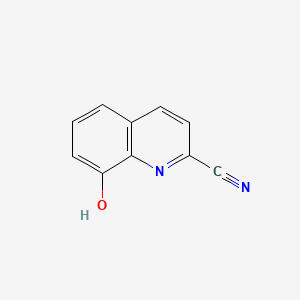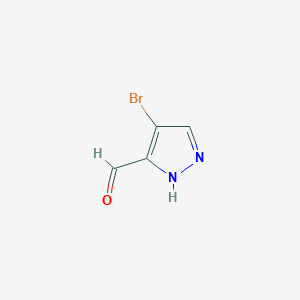
4-bromo-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1H-pyrazole-5-carbaldehyde: is a heterocyclic compound with the molecular formula C4H3BrN2O. It is a derivative of pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-pyrazole-5-carbaldehyde typically involves the bromination of pyrazole derivatives. One common method is the bromination of 1H-pyrazole-5-carbaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 4-Bromo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine, are used for substitution reactions.
Oxidation: Potassium permanganate or other strong oxidizing agents are used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-amino-1H-pyrazole-5-carbaldehyde or 4-thio-1H-pyrazole-5-carbaldehyde can be formed.
Oxidation Products: 4-Bromo-1H-pyrazole-5-carboxylic acid.
Reduction Products: 4-Bromo-1H-pyrazole-5-methanol.
科学的研究の応用
Chemistry: 4-Bromo-1H-pyrazole-5-carbaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the preparation of pyrazole-based ligands for coordination chemistry .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its reactivity and functional groups make it a versatile intermediate in the production of various chemical products .
作用機序
The mechanism of action of 4-bromo-1H-pyrazole-5-carbaldehyde largely depends on its application. In biological systems, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, some pyrazole compounds inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The specific molecular targets and pathways for this compound would require further experimental validation .
類似化合物との比較
4-Bromo-1H-pyrazole: Similar in structure but lacks the aldehyde group, making it less reactive in certain synthetic applications.
1H-Pyrazole-5-carbaldehyde:
4-Chloro-1H-pyrazole-5-carbaldehyde: Similar structure with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: 4-Bromo-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in synthetic chemistry and material science .
特性
IUPAC Name |
4-bromo-1H-pyrazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGFONONBAIDAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007346-33-9, 287917-97-9 |
Source


|
| Record name | 4-Bromo-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-bromo-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
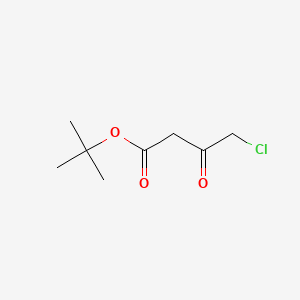
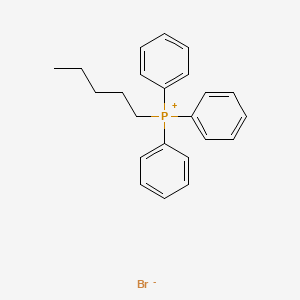
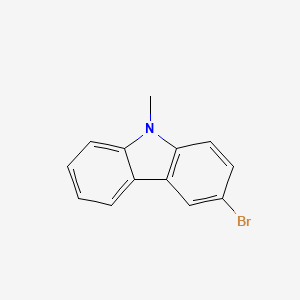
![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)



